5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid
Description
5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid is a boronic acid derivative featuring a bromo substituent at the 5-position, a fluoro group at the 2-position, and a methylthio (-SMe) group at the 3-position of the phenyl ring. This compound is of significant interest in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates for constructing biaryl and heteroaryl structures in pharmaceuticals and materials science. The bromo and fluoro groups act as directing and stabilizing substituents, while the methylthio group introduces steric and electronic effects that influence reactivity and solubility .
Properties
IUPAC Name |
(5-bromo-2-fluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2S/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLZWWWPCNHPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)SC)Br)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.91 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions.
Methylthio Substitution:
Boronic Acid Formation: The final step involves the formation of the boronic acid group. This is typically achieved through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under appropriate conditions.
Industrial Production Methods
Industrial production of 5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pathways involved include the formation of boronate esters and the inhibition of enzymes that contain active site serine residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
Key Compounds Compared :
3-Bromo-5-fluoro-2-methoxyphenylboronic acid (CAS 352525-85-0)
5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid (BC-1051, )
2-(Methylthio)phenylboronic acid (CAS 168618-42-6, )
4-Bromo-5-methylthiophene-2-boronic acid (CAS 154566-69-5, )
Structural and Electronic Differences :
| Compound | Substituents (Positions) | Key Electronic Effects |
|---|---|---|
| Target Compound | 5-Br, 2-F, 3-SMe | -Br (electron-withdrawing), -F (strong EWG), -SMe (mild EDG) |
| 3-Bromo-5-fluoro-2-methoxyphenyl | 3-Br, 5-F, 2-OMe | -OMe (strong EDG) vs. -SMe |
| 5-Bromo-2-fluoro-3-(trifluoroacetamido) | 5-Br, 2-F, 3-CF₃CONH- | -CF₃ (strong EWG) enhances deactivation |
| 2-(Methylthio)phenylboronic acid | 2-SMe | -SMe at ortho position increases steric hindrance |
| 4-Bromo-5-methylthiophene-2-boronic acid | Thiophene ring, 4-Br, 5-Me | Heterocyclic vs. phenyl; alters conjugation |
- Reactivity in Cross-Coupling: The target compound’s -SMe group at the 3-position provides mild electron donation, which may slightly counteract the deactivating effects of -Br and -F. Trifluoroacetamido-substituted analogs (e.g., BC-1051) exhibit reduced reactivity due to the strong electron-withdrawing -CF₃ group, requiring harsher reaction conditions .
Solubility and Physical Properties
Data from Phenylboronic Acid Derivatives () :
| Compound Type | Solubility in Chloroform | Solubility in Acetone | Solubility in Hydrocarbons |
|---|---|---|---|
| Phenylboronic acid (parent) | Moderate | High | Very Low |
| Pinacol ester | High | High | Low |
| Azaester | High | Moderate | Very Low |
| Target Compound (predicted) | Moderate-High | Moderate | Low |
- The methylthio group in the target compound likely enhances solubility in chloroform and acetone compared to unsubstituted phenylboronic acid but remains less soluble than pinacol esters. This contrasts with methoxy-substituted analogs (e.g., 2-OMe in ), which may exhibit higher polarity and lower solubility in non-polar solvents .
Biological Activity
5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid is a boronic acid derivative that has garnered attention for its biological activities, particularly in medicinal chemistry. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid possesses a molecular formula of C₇H₈BBrFOS and a molecular weight of approximately 264.91 g/mol. The presence of bromine and fluorine atoms, along with a methylthio group, contributes to its unique chemical reactivity and biological interactions.
Boronic acids, including 5-bromo-2-fluoro-3-(methylthio)phenylboronic acid, interact with various biological targets through the formation of covalent bonds. This interaction can lead to significant changes in the function of proteins and enzymes:
- Covalent Bonding : The boronic acid moiety can form stable covalent bonds with diols or amino acids in proteins, influencing their activity.
- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes by mimicking their natural substrates or binding to their active sites.
Antimicrobial Activity
Research indicates that 5-bromo-2-fluoro-3-(methylthio)phenylboronic acid exhibits notable antimicrobial activity against various microorganisms:
- In Vitro Studies : The compound has shown moderate antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating efficacy comparable to established antibiotics like Tavaborole (AN2690) .
- Fungal Activity : It also demonstrates antifungal properties against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Anticancer Activity
The compound's ability to inhibit cancer cell growth has been explored in several studies:
- Mechanism : It is hypothesized that the compound may interfere with critical signaling pathways involved in cell proliferation and survival, although specific pathways remain to be elucidated .
- Cell Line Studies : Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines, although detailed IC50 values are yet to be published.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Boronic Acid as Enzyme Inhibitors :
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
